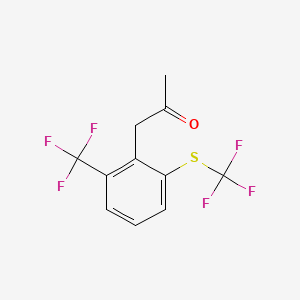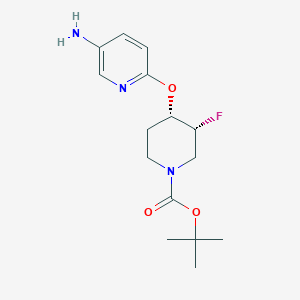
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorinated piperidine ring, and an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: This step often involves selective fluorination using reagents like diethylaminosulfur trifluoride (DAST).
Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminopyridine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and aminopyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R,4S)-4-((5-chloropyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
- Tert-butyl (3R,4S)-4-((5-methylpyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the aminopyridine moiety, which can engage in hydrogen bonding and other interactions that are not possible with chloro or methyl analogs. This can lead to different biological activities and applications.
Properties
Molecular Formula |
C15H22FN3O3 |
|---|---|
Molecular Weight |
311.35 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-(5-aminopyridin-2-yl)oxy-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-6-12(11(16)9-19)21-13-5-4-10(17)8-18-13/h4-5,8,11-12H,6-7,9,17H2,1-3H3/t11-,12+/m1/s1 |
InChI Key |
BWVPQZFJSJPPDK-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)OC2=NC=C(C=C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


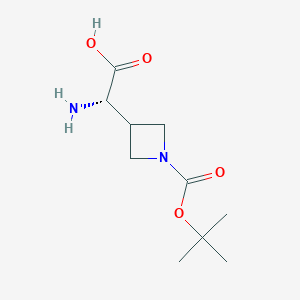
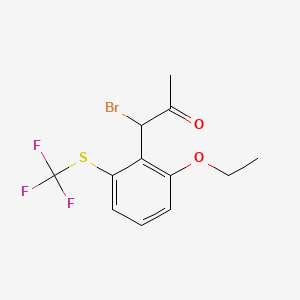
![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)
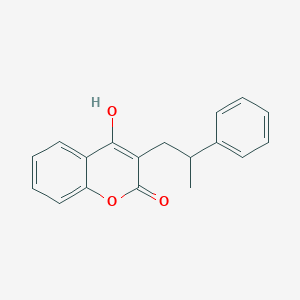
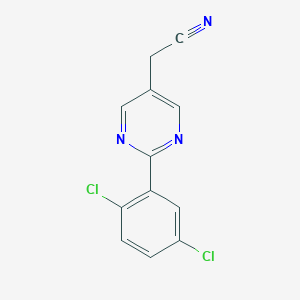
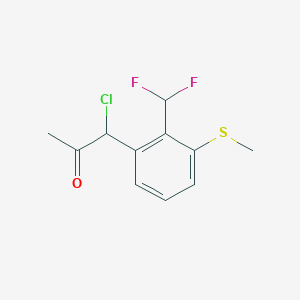
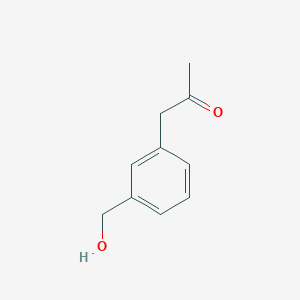
![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)
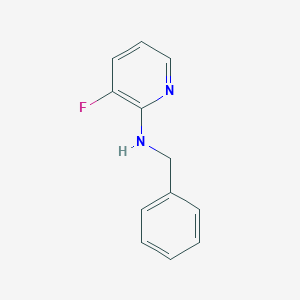
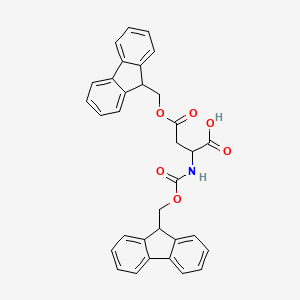
![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)
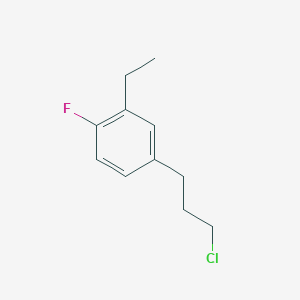
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)
